Diisobutyl glutarate
Overview
Description
Preparation Methods
Diisobutyl glutarate is typically synthesized through the esterification of glutaric acid with isobutanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Glutaric acid+2Isobutanol→Diisobutyl glutarate+Water
In industrial production, the process is carried out in large reactors with continuous removal of water to shift the equilibrium towards the formation of the ester. The product is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Diisobutyl glutarate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to glutaric acid and isobutanol.
Transesterification: this compound can react with other alcohols in the presence of a catalyst to form different esters.
Oxidation: Under strong oxidative conditions, this compound can be oxidized to form glutaric acid.
Common reagents used in these reactions include acids (such as sulfuric acid), bases (such as sodium hydroxide), and oxidizing agents (such as potassium permanganate). The major products formed from these reactions are glutaric acid and various esters .
Scientific Research Applications
Diisobutyl glutarate has several scientific research applications, including:
Chemistry: It is used as a solvent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: this compound is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility and biodegradability.
Mechanism of Action
The mechanism of action of diisobutyl glutarate primarily involves its role as a solvent and plasticizer. As a solvent, it dissolves various organic compounds, facilitating chemical reactions and processes. As a plasticizer, it interacts with polymer chains, increasing their flexibility and reducing brittleness. The molecular targets and pathways involved in these actions are related to the physical interactions between this compound molecules and the compounds or polymers they interact with .
Comparison with Similar Compounds
Diisobutyl glutarate can be compared with other similar compounds, such as:
Diisobutyl adipate: Similar in structure but with a longer carbon chain, leading to different physical properties.
Diisobutyl succinate: Has a shorter carbon chain, resulting in different solubility and reactivity.
Diethyl glutarate: Similar ester but with ethyl groups instead of isobutyl groups, affecting its solvent properties and reactivity.
This compound is unique due to its balance of solvent properties, biodegradability, and compatibility with various industrial applications .
Properties
IUPAC Name |
bis(2-methylpropyl) pentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-10(2)8-16-12(14)6-5-7-13(15)17-9-11(3)4/h10-11H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWRCRCDRAUAAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)CCCC(=O)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9072282 | |
Record name | Diisobutyl glutarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9072282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71195-64-7 | |
Record name | Diisobutyl glutarate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71195-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diisobutyl glutarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071195647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanedioic acid, 1,5-bis(2-methylpropyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diisobutyl glutarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9072282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisobutyl glutarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.395 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIISOBUTYL GLUTARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DXH8859OE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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